molecular formula C15H23BN2O5 B7957328 5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957328
M. Wt: 322.17 g/mol
InChI Key: PWPYNNMQHTVPDV-UHFFFAOYSA-N
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Description

5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts unique reactivity and stability. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or boronate esters. One common method includes the use of Suzuki-Miyaura coupling, where the aniline derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as ethanol or water.

Major Products

    Reduction: Formation of 5-ethoxy-N-methyl-2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Substitution: Various substituted aniline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The nitro group can undergo reduction to form amines, which are key intermediates in many synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-N-methyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a nitro group and a dioxaborolane ring. This combination imparts distinct reactivity, making it a valuable compound in synthetic chemistry. Its ability to undergo various reactions and form stable intermediates sets it apart from other similar compounds.

Properties

IUPAC Name

5-ethoxy-N-methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O5/c1-7-21-13-9-11(17-6)12(18(19)20)8-10(13)16-22-14(2,3)15(4,5)23-16/h8-9,17H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPYNNMQHTVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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